molecular formula C17H18FNO4S B6413177 2-(4-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid CAS No. 1261972-20-6

2-(4-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid

Cat. No.: B6413177
CAS No.: 1261972-20-6
M. Wt: 351.4 g/mol
InChI Key: OVXZEYDVLWHDDT-UHFFFAOYSA-N
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Description

2-(4-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a t-butylsulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid typically involves multiple steps:

    Formation of the t-Butylsulfamoylphenyl Intermediate: This step involves the reaction of t-butylamine with a suitable sulfonyl chloride to form the t-butylsulfamoyl group.

    Coupling with 4-Fluorobenzoic Acid: The t-butylsulfamoylphenyl intermediate is then coupled with 4-fluorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfamoyl group can be oxidized or reduced depending on the reagents used.

    Coupling Reactions: The benzoic acid moiety can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the sulfamoyl group.

    Reduction Products: Reduced forms of the sulfamoyl group.

Scientific Research Applications

2-(4-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It can be used in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets.

Mechanism of Action

The mechanism of action of 2-(4-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylsulfamoylphenyl)-4-fluorobenzoic acid
  • 2-(4-Ethylsulfamoylphenyl)-4-fluorobenzoic acid
  • 2-(4-t-Butylsulfamoylphenyl)-3-fluorobenzoic acid

Uniqueness

2-(4-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid is unique due to the presence of the t-butylsulfamoyl group, which can impart specific steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different substituents.

Properties

IUPAC Name

2-[4-(tert-butylsulfamoyl)phenyl]-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)15-10-12(18)6-9-14(15)16(20)21/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXZEYDVLWHDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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